molecular formula C13H8Cl3FN2O B2887672 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B2887672
M. Wt: 333.6 g/mol
InChI Key: LKBBAJFXXZYVQV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

3-Chloro-4-fluoroaniline+3,4-dichlorophenyl isocyanateThis compound\text{3-Chloro-4-fluoroaniline} + \text{3,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} 3-Chloro-4-fluoroaniline+3,4-dichlorophenyl isocyanate→this compound

The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The urea bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to hydrolyze the urea bond.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted urea derivatives, while hydrolysis results in the formation of amines and carbon dioxide.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl rings contribute to its binding affinity and selectivity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)-3-phenylurea: Lacks the additional chloro substituents on the second phenyl ring, which may affect its chemical properties and biological activities.

    1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the fluoro substituent, which may influence its reactivity and interactions with molecular targets.

    1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)urea: Has a different substitution pattern, which can impact its overall properties and applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3FN2O/c14-9-3-1-7(5-10(9)15)18-13(20)19-8-2-4-12(17)11(16)6-8/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBBAJFXXZYVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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